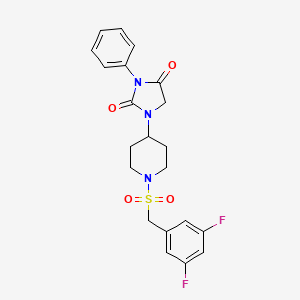

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

CAS No.: 2034513-00-1

Cat. No.: VC7105062

Molecular Formula: C21H21F2N3O4S

Molecular Weight: 449.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034513-00-1 |

|---|---|

| Molecular Formula | C21H21F2N3O4S |

| Molecular Weight | 449.47 |

| IUPAC Name | 1-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

| Standard InChI | InChI=1S/C21H21F2N3O4S/c22-16-10-15(11-17(23)12-16)14-31(29,30)24-8-6-18(7-9-24)25-13-20(27)26(21(25)28)19-4-2-1-3-5-19/h1-5,10-12,18H,6-9,13-14H2 |

| Standard InChI Key | XJRXVQSVGSWRGR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC(=C4)F)F |

Introduction

1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its intricate structure and potential biological activities. This compound combines a piperidine moiety with an imidazolidine dione framework, featuring a sulfonyl group attached to a difluorobenzyl substituent. The presence of these functional groups suggests significant biological activity, making it a candidate for further research in drug development .

Synthesis and Preparation

The synthesis of 1-(1-((3,5-Difluorobenzyl)sulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Advanced techniques like chromatography are often employed for purification.

Biological and Therapeutic Potential

This compound is of interest in medicinal chemistry due to its potential biological activities. The presence of the sulfonyl group and the difluorobenzyl substituent may enhance its interaction with biological targets, making it a candidate for studying enzyme inhibition and receptor interactions.

Comparison with Similar Compounds

Similar compounds, such as those featuring imidazolidine dione cores or sulfonyl groups, have been studied for their pharmacological properties. For example, 1,3,5-triphenylimidazolidine-2,4-diones have been investigated as CB1 cannabinoid receptor inverse agonists, highlighting the potential of imidazolidine-based compounds in therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume